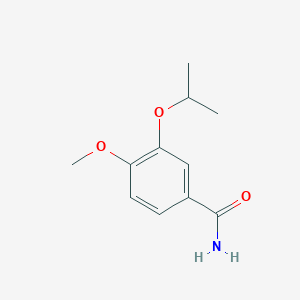
7-(3-Hexylphenyl)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Hexylphenyl)heptanoic acid is an organic compound with the molecular formula C19H30O2 It is a derivative of heptanoic acid, characterized by the presence of a hexylphenyl group attached to the heptanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Hexylphenyl)heptanoic acid typically involves the alkylation of heptanoic acid with a hexylphenyl group. One common method is the Friedel-Crafts alkylation, where heptanoic acid is reacted with 3-hexylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
7-(3-Hexylphenyl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
7-(3-Hexylphenyl)heptanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-(3-Hexylphenyl)heptanoic acid involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanoic acid: A simpler analog without the hexylphenyl group.
Phenylheptanoic acid: Contains a phenyl group but lacks the hexyl chain.
Hexylbenzoic acid: Contains a hexyl group attached to a benzoic acid moiety.
Uniqueness
7-(3-Hexylphenyl)heptanoic acid is unique due to the presence of both a hexyl chain and a phenyl ring, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C19H30O2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
7-(3-hexylphenyl)heptanoic acid |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-7-11-17-13-10-14-18(16-17)12-8-5-6-9-15-19(20)21/h10,13-14,16H,2-9,11-12,15H2,1H3,(H,20,21) |
Clé InChI |
FPUOYDRZJYIBBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC(=CC=C1)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13870814.png)
![3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B13870819.png)
![2-(3-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13870821.png)





![4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13870852.png)


![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)


